REACTION_SMILES
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[O:1]=[c:2]1[nH:3][c:4]2[c:5]([c:6]3[cH:7][n:8][cH:9][cH:10][c:11]13)[cH:12][cH:13][c:14]([C:16](=[O:17])[O:18][CH3:19])[cH:15]2.[P:20]([Cl:21])([Cl:22])([Cl:23])=[O:24]>>[c:2]1([Cl:22])[n:3][c:4]2[c:5]([c:6]3[cH:7][n:8][cH:9][cH:10][c:11]13)[cH:12][cH:13][c:14]([C:16](=[O:17])[O:18][CH3:19])[cH:15]2
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Name
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COC(=O)c1ccc2c(c1)[nH]c(=O)c1ccncc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc2c(c1)[nH]c(=O)c1ccncc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc2c(c1)nc(Cl)c1ccncc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |